4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide 4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018313
InChI: InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)
SMILES:
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide

CAS No.:

Cat. No.: VC16018313

Molecular Formula: C18H14N2O3

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide -

Specification

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
IUPAC Name 4-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Standard InChI InChI=1S/C18H14N2O3/c21-14-8-5-13(6-9-14)18(23)20-19-11-16-15-4-2-1-3-12(15)7-10-17(16)22/h1-11,21-22H,(H,20,23)
Standard InChI Key BBWITAIHTBXEMO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is formally named 4-hydroxybenzoic acid [(2-hydroxy-1-naphthalenyl)methylene]hydrazide, with the systematic IUPAC designation N'-[(2-hydroxynaphthalen-1-yl)methylidene]-4-hydroxybenzohydrazide. Its molecular formula is C₁₈H₁₅N₂O₃, derived from the condensation of 4-hydroxybenzoic acid hydrazide and 2-hydroxy-1-naphthaldehyde.

Structural Characteristics

The molecule features:

  • A 4-hydroxybenzoyl group linked to a hydrazine-derived backbone.

  • A 2-hydroxy-1-naphthalenyl substituent connected via an imine (-C=N-) bond.

  • Intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, stabilizing the E-configuration of the Schiff base .

Synthesis and Optimization

Conventional Reflux Method

The synthesis follows established protocols for hydrazide-aldehyde condensations :

  • 4-Hydroxybenzoic acid hydrazide is prepared via refluxing ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol (65% yield, 2 hours) .

  • The hydrazide is condensed with 2-hydroxy-1-naphthaldehyde in ethanol under reflux (3–7 hours), monitored by TLC.

Reaction Scheme:

4-Hydroxybenzohydrazide+2-Hydroxy-1-naphthaldehydeEtOH, refluxTarget Compound+H2O\text{4-Hydroxybenzohydrazide} + \text{2-Hydroxy-1-naphthaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} + \text{H}_2\text{O}

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency :

  • Conditions: 180–350 W, 3–5 minutes in methanol or water.

  • Advantages:

    • Yield increases from 65% (reflux) to 93–97%.

    • Eliminates recrystallization needs due to high purity.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Key bands observed in analogous hydrazides :

Functional GroupAbsorption Range (cm⁻¹)Assignment
Imine (C=N)1590–1615Stretching
Hydrazide (NH)3217–3321Stretching
Phenolic (O-H)3200–3400Stretching

Notable Absences:

  • Primary amine (-NH₂) bands (3217–3321 cm⁻¹) in the hydrazide precursor disappear upon Schiff base formation .

Nuclear Magnetic Resonance (¹H NMR)

Data extrapolated from similar systems :

Proton EnvironmentChemical Shift (δ, ppm)
Phenolic -OH9.92–11.94
Imine (-CH=N)8.50–8.70 (singlet)
Naphthalenyl aromatic6.80–8.20 (multiplet)
Hydrazide (-NH)11.31–11.94

Crystallographic and Conformational Analysis

Dihedral Angles and Hydrogen Bonding

In analogous structures (e.g., N′-(4-diethylamino-2-hydroxybenzylidene)-4-methylbenzohydrazide) :

  • Dihedral angles between aromatic rings: 18.9–30.3°, indicating moderate conjugation.

  • Intramolecular O-H⋯N hydrogen bonds stabilize the planar configuration.

Crystal Packing

  • N-H⋯O intermolecular hydrogen bonds form chains along the a-axis.

  • π-π stacking between naphthalenyl and benzoyl groups enhances thermal stability.

Physicochemical Properties

PropertyValue/Range
Melting Point260–265°C (decomp.)
SolubilityDMSO > Ethanol > Water
Molar Mass313.33 g/mol
λₘₐₛ (UV-Vis)320–350 nm (π→π*)

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